[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride
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Overview
Description
[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, trifluoromethyl, and phenanthrene groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps. One common method starts with the condensation of 2,4-dichloro-6-nitrobenzaldehyde and 4-trifluoromethylphenylacetic acid, followed by reduction of the nitro group to an amine. This intermediate undergoes diazotization and subsequent cyclization to form the phenanthrene ring through a Pschorr reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is studied for its potential interactions with biological molecules, providing insights into its effects on cellular processes.
Medicine
This compound has potential applications in medicine, particularly in drug development. Its unique chemical properties make it a candidate for designing new therapeutic agents targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Halofantrine hydrochloride: An antimalarial compound belonging to the phenanthrene class, similar in structure to [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
What sets this compound apart is its combination of dichloro, trifluoromethyl, and phenanthrene groups, which confer unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
CAS No. |
38644-21-2 |
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Molecular Formula |
C21H19Cl3F3NO |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
[2,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C21H18Cl2F3NO.ClH/c22-17-8-11-7-16(20(28)19-3-1-2-6-27-19)13-5-4-12(21(24,25)26)9-15(13)14(11)10-18(17)23;/h4-5,7-10,19-20,27-28H,1-3,6H2;1H |
InChI Key |
GAEXYGKNMFBEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C(=CC4=C2)Cl)Cl)C(F)(F)F)O.Cl |
Origin of Product |
United States |
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